![molecular formula C19H17ClN2O2 B287179 4-chloro-3,5-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B287179.png)
4-chloro-3,5-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3,5-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, also known as CDMPPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-chloro-3,5-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. 4-chloro-3,5-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been shown to selectively inhibit COX-2, which is upregulated in inflamed tissues, while sparing COX-1, which is involved in the production of cytoprotective prostaglandins.
Biochemical and Physiological Effects:
4-chloro-3,5-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. These effects are believed to be mediated through the inhibition of COX-2 and the subsequent decrease in the production of inflammatory mediators such as prostaglandins. 4-chloro-3,5-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has also been shown to exhibit herbicidal activity against various weeds, which is believed to be mediated through the inhibition of plant growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-3,5-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has several advantages for lab experiments, including its ease of synthesis, low cost, and high stability. However, 4-chloro-3,5-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate also has some limitations, including its low solubility in water and its potential toxicity to humans and animals.
Zukünftige Richtungen
There are several future directions for the study of 4-chloro-3,5-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. In medicine, 4-chloro-3,5-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate could be further studied for its potential applications in the treatment of various inflammatory diseases, including arthritis and inflammatory bowel disease. In agriculture, 4-chloro-3,5-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate could be further studied for its potential applications as a herbicide, including its efficacy and safety. In material science, 4-chloro-3,5-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate could be further studied for its potential applications in the development of new materials, including its thermal stability and mechanical properties. Additionally, the mechanism of action of 4-chloro-3,5-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate could be further studied to better understand its effects on COX enzymes and other targets.
Synthesemethoden
4-chloro-3,5-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate can be synthesized through a multistep process that involves the reaction of 4-chloro-3,5-dimethylphenyl hydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with phenylhydrazine and 2-methylpropan-2-ol. The final product is obtained through the reaction of the intermediate product with chloroacetyl chloride and triethylamine.
Wissenschaftliche Forschungsanwendungen
4-chloro-3,5-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-chloro-3,5-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various inflammatory diseases. In agriculture, 4-chloro-3,5-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been shown to exhibit herbicidal activity against various weeds, making it a potential candidate for the development of new herbicides. In material science, 4-chloro-3,5-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been shown to exhibit excellent thermal stability and mechanical properties, making it a potential candidate for the development of new materials.
Eigenschaften
Produktname |
4-chloro-3,5-dimethylphenyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate |
---|---|
Molekularformel |
C19H17ClN2O2 |
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
(4-chloro-3,5-dimethylphenyl) 5-methyl-1-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C19H17ClN2O2/c1-12-9-16(10-13(2)18(12)20)24-19(23)17-11-21-22(14(17)3)15-7-5-4-6-8-15/h4-11H,1-3H3 |
InChI-Schlüssel |
KWDHEBGONAONCB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.